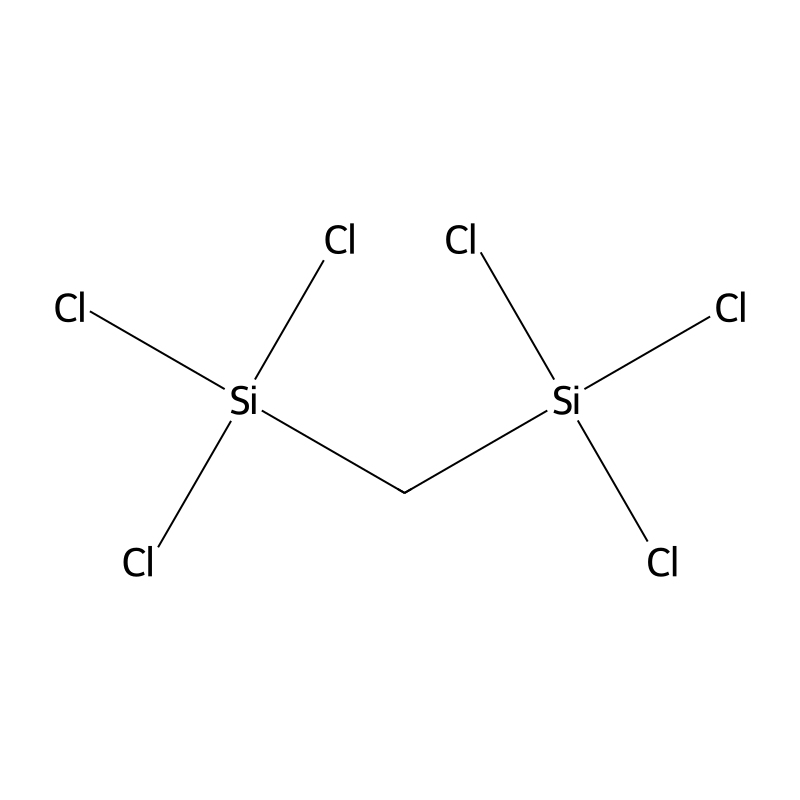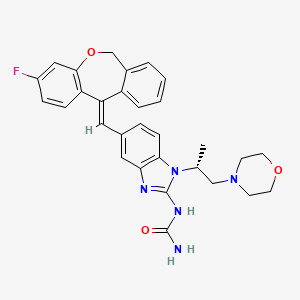2-((1,3,4-Thiadiazol-2-yl)thio)-N-(3-cyanophenyl)acetamide

Content Navigation
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
Canonical SMILES
The compound 2-((1,3,4-Thiadiazol-2-yl)thio)-N-(3-cyanophenyl)acetamide is a member of the thiadiazole family, characterized by the presence of a thiadiazole ring and a cyanophenyl group attached to an acetamide moiety. This compound exhibits a unique structure that combines various functional groups, making it a subject of interest in medicinal chemistry.
The synthesis of 2-((1,3,4-Thiadiazol-2-yl)thio)-N-(3-cyanophenyl)acetamide typically involves reactions that form the thiadiazole ring and introduce the acetamide and cyanophenyl groups. The general reaction mechanism may include:
- Formation of Thiadiazole: The thiadiazole ring can be synthesized through the condensation of thiosemicarbazides with carboxylic acids or their derivatives under acidic or basic conditions.
- Acetamide Formation: The acetamide group is introduced through acylation reactions involving acetic anhydride or acetyl chloride.
- Cyanophenyl Substitution: The introduction of the cyanophenyl group can be achieved via nucleophilic substitution reactions.
These reactions are typically carried out under controlled conditions to optimize yield and purity.
Compounds containing the thiadiazole moiety have been reported to exhibit a wide range of biological activities, including:
- Anticancer: Several studies have indicated that derivatives of thiadiazoles possess significant anticancer properties against various cancer cell lines, including human hepatocellular carcinoma and lung cancer cells .
- Antiviral: Compounds with similar structures have shown potential as antiviral agents, particularly against HIV .
- Antimicrobial: Thiadiazole derivatives are known for their antibacterial and antifungal activities .
The specific biological activity of 2-((1,3,4-Thiadiazol-2-yl)thio)-N-(3-cyanophenyl)acetamide would require further investigation through in vitro and in vivo studies.
The synthesis of 2-((1,3,4-Thiadiazol-2-yl)thio)-N-(3-cyanophenyl)acetamide can be achieved through various methods:
- Heterocyclization: This involves the reaction of thiosemicarbazides with appropriate carbonyl compounds to form the thiadiazole nucleus.
- Thioether Formation: Reaction with thiols can introduce the thio group into the structure.
- Acetylation: Acetic anhydride or acetyl chloride can be used to introduce the acetamide group.
- Cyanation: The introduction of the cyano group can be done via nucleophilic substitution on an appropriate aryl halide.
Each step requires careful optimization to ensure high yields and purity of the final product .
The potential applications of 2-((1,3,4-Thiadiazol-2-yl)thio)-N-(3-cyanophenyl)acetamide include:
- Pharmaceutical Development: Due to its biological activities, this compound could serve as a lead structure for developing new drugs targeting cancer or viral infections.
- Agricultural Chemistry: If found effective against plant pathogens, it might also find applications in agriculture as a fungicide or bactericide.
Interaction studies involving 2-((1,3,4-Thiadiazol-2-yl)thio)-N-(3-cyanophenyl)acetamide could focus on its binding affinity to various biological targets such as enzymes or receptors related to cancer or viral replication. Molecular docking studies can provide insights into these interactions, helping to predict its efficacy and mechanism of action .
Several compounds share structural similarities with 2-((1,3,4-Thiadiazol-2-yl)thio)-N-(3-cyanophenyl)acetamide. Here are some notable examples:
| Compound Name | Structure/Features | Biological Activity |
|---|---|---|
| N-(5-Mercapto-1,3,4-thiadiazol-2-yl)acetamide | Contains mercapto group | Antimicrobial |
| N-(1,3,4-Thiadiazol-2-yl)nicotinamide | Nicotinamide moiety | Antiviral |
| 5-Acetamido-1,3,4-thiadiazole | Acetamido group | Anticancer |
| 5-Chlorobenzo[c][1,2,5]thiadiazol-4-amine | Chlorobenzene derivative | Antibacterial |
Uniqueness
The uniqueness of 2-((1,3,4-Thiadiazol-2-yl)thio)-N-(3-cyanophenyl)acetamide lies in its combination of both thio and cyano functionalities within the thiadiazole framework. This specific arrangement may enhance its interaction with biological targets compared to other similar compounds.








